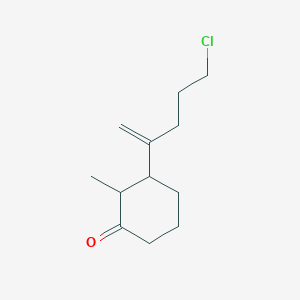
1,3-Bis(bromomethyl)-2-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(bromomethyl)-2-tert-butylbenzene is an organic compound with the molecular formula C12H16Br2 It is a derivative of benzene, where two bromomethyl groups and a tert-butyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(bromomethyl)-2-tert-butylbenzene can be synthesized through a multi-step process involving the bromination of 2-tert-butylbenzene. The general synthetic route involves the following steps:
Bromination of 2-tert-butylbenzene: The starting material, 2-tert-butylbenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This step introduces bromine atoms to the benzene ring.
Formation of Bromomethyl Groups: The brominated intermediate is then treated with formaldehyde (CH2O) and hydrobromic acid (HBr) to form the bromomethyl groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(bromomethyl)-2-tert-butylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl groups are oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1,3-Bis(bromomethyl)-2-tert-butylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(bromomethyl)-2-tert-butylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(chloromethyl)-2-tert-butylbenzene: Similar structure but with chlorine atoms instead of bromine.
1,3-Bis(methyl)-2-tert-butylbenzene: Lacks the halogen atoms, making it less reactive in substitution reactions.
1,3-Bis(bromomethyl)benzene: Similar but without the tert-butyl group, affecting its steric properties and reactivity.
Uniqueness
1,3-Bis(bromomethyl)-2-tert-butylbenzene is unique due to the presence of both bromomethyl and tert-butyl groups, which confer specific reactivity and steric properties. This combination makes it a valuable compound for targeted synthesis and applications in various fields.
Properties
CAS No. |
90625-77-7 |
|---|---|
Molecular Formula |
C12H16Br2 |
Molecular Weight |
320.06 g/mol |
IUPAC Name |
1,3-bis(bromomethyl)-2-tert-butylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-12(2,3)11-9(7-13)5-4-6-10(11)8-14/h4-6H,7-8H2,1-3H3 |
InChI Key |
SXMLFURKDWHZFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)



![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)




![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)

